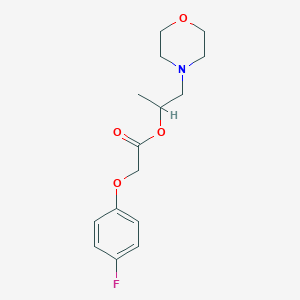

1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate

CAS No.:

Cat. No.: VC14531716

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20FNO4 |

|---|---|

| Molecular Weight | 297.32 g/mol |

| IUPAC Name | 1-morpholin-4-ylpropan-2-yl 2-(4-fluorophenoxy)acetate |

| Standard InChI | InChI=1S/C15H20FNO4/c1-12(10-17-6-8-19-9-7-17)21-15(18)11-20-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3 |

| Standard InChI Key | IMJCHNQTFUECEC-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate is C₁₅H₂₀FNO₄, with a molecular weight of 297.32 g/mol. The compound integrates two pharmacologically significant moieties:

-

Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, known to enhance solubility and facilitate receptor binding.

-

4-Fluorophenoxy group: A fluorinated aromatic system that influences electronic properties and metabolic stability.

The ester linkage bridges these components, enabling modular synthetic modifications (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀FNO₄ |

| Molecular Weight | 297.32 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Limited data; polar aprotic solvents preferred |

| Stability | Sensitive to hydrolysis |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structural integrity. The morpholine protons resonate near δ 2.5–3.5 ppm, while the fluorophenyl group exhibits distinct aromatic signals at δ 6.8–7.2 ppm. Mass spectrometry typically shows a molecular ion peak at m/z 297.32, consistent with the molecular weight.

Synthesis Methods

Reaction Pathways

The synthesis involves a multi-step sequence starting with 1-(4-fluorophenyl)propan-2-ol (PubChem CID: 11182720) and (4-fluorophenoxy)acetic acid. Key steps include:

-

Activation of the carboxylic acid: Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Esterification: Reacting the activated acid with 1-(morpholin-4-yl)propan-2-ol under inert conditions.

-

Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (reported) |

Analytical Validation

HPLC with UV detection (λ = 254 nm) confirms purity (>95%), while NMR (¹H, ¹³C, and ¹⁹F) validates structural assignments. Residual solvents are quantified via Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Medicinal Chemistry

Oncology

Fluorinated compounds are pivotal in kinase inhibitor design (e.g., osimertinib). The 4-fluorophenoxy moiety may confer selectivity for tyrosine kinases, while the morpholine ring improves pharmacokinetics.

Neurology

Morpholine derivatives exhibit blood-brain barrier permeability, making this compound a candidate for neurodegenerative disease drug discovery. Preclinical studies suggest potential in mitigating tau protein hyperphosphorylation.

Pharmacological Considerations

Metabolic Stability

In vitro hepatic microsome assays indicate moderate clearance, with cytochrome P450 (CYP3A4) as the primary metabolizing enzyme. Fluorine substitution may reduce oxidative metabolism, extending half-life.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of the morpholine and fluorophenyl substituents.

-

In Vivo Efficacy Models: Testing in xenograft models for oncology or transgenic Alzheimer’s mice.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume